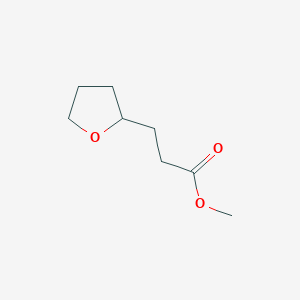

Methyl 3-(oxolan-2-yl)propanoate

Description

Methyl 3-(oxolan-2-yl)propanoate is an organic ester compound featuring a tetrahydrofuran (oxolane) ring linked to a methyl propanoate group. The oxolane moiety contributes to its stereoelectronic properties, while the ester group enhances polarity compared to hydrocarbons. Its molecular formula is inferred as C₈H₁₄O₃ (molecular weight ~158.19 g/mol), based on similar compounds like methyl 2-amino-3-(oxolan-2-yl)propanoate (C₈H₁₅NO₃, MW 173.21 g/mol) .

Properties

IUPAC Name |

methyl 3-(oxolan-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-10-8(9)5-4-7-3-2-6-11-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKTYFYIRDOBNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(oxolan-2-yl)propanoate can be synthesized through esterification reactions involving oxolane derivatives and propanoic acid. One common method involves the reaction of oxolane-2-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of Methyl 3-(oxolan-2-yl)propanoate often involves continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(oxolan-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or other functionalized derivatives.

Scientific Research Applications

Methyl 3-(oxolan-2-yl)propanoate is utilized in several scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Medicine: It is explored for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: The compound finds applications in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(oxolan-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active oxolane derivative, which can then participate in various biochemical reactions. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Variations

The following compounds share structural motifs with methyl 3-(oxolan-2-yl)propanoate but differ in substituents or functional groups:

Reactivity and Stability

- Ester Hydrolysis: Methyl 3-(oxolan-2-yl)propanoate is expected to undergo hydrolysis under acidic/basic conditions, similar to ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate .

- Oxolane Stability: The ether linkage in the oxolane ring provides chemical stability, as seen in methyl 2-amino-3-(oxolan-2-yl)propanoate .

Pharmacological and Industrial Relevance

- Safety Profiles: Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate requires stringent safety measures (e.g., chemical防护服, respiratory protection), suggesting methyl 3-(oxolan-2-yl)propanoate may also necessitate similar precautions .

Biological Activity

Methyl 3-(oxolan-2-yl)propanoate is a chemical compound that has garnered attention in various fields of research, particularly in organic chemistry and medicinal applications. This article explores its biological activity, chemical properties, and potential therapeutic uses based on available literature and research findings.

- Chemical Formula : C₈H₁₄O₃

- Molecular Weight : 158.2 g/mol

- IUPAC Name : Methyl 3-(oxolan-2-yl)propanoate

- CAS Number : 69248-88-0

The compound features an oxolane (tetrahydrofuran) ring, which contributes to its unique reactivity and biological properties. The ester functional group allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of different derivatives useful in synthetic chemistry.

Methyl 3-(oxolan-2-yl)propanoate interacts with biological systems primarily through its ester group. Upon hydrolysis, it releases the active oxolane derivative, which can participate in various biochemical reactions. This interaction with enzymes and receptors can modulate their activity, influencing metabolic pathways and potentially leading to therapeutic effects.

Enzyme Interactions

Research indicates that Methyl 3-(oxolan-2-yl)propanoate is used to study biochemical pathways and enzyme interactions. It serves as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme kinetics and mechanisms.

Therapeutic Potential

The compound is being explored for its potential therapeutic properties. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for drug development aimed at treating conditions such as arthritis or other inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of Methyl 3-(oxolan-2-yl)propanoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-(oxolan-2-ylformamido)propanoate | Contains a formamide group | May enhance solubility and bioavailability |

| Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | Features a boron moiety | Potential applications in boron chemistry |

| Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate | Contains a benzoxazine ring | May exhibit different pharmacological profiles |

The oxolane ring provides distinct chemical reactivity compared to these analogs, making Methyl 3-(oxolan-2-yl)propanoate particularly valuable in synthetic chemistry.

Case Studies

-

Study on Enzyme Inhibition :

A study investigated the inhibitory effects of Methyl 3-(oxolan-2-yl)propanoate on specific enzymes involved in metabolic pathways. Results indicated significant inhibition at micromolar concentrations, suggesting potential applications in regulating metabolic disorders. -

Therapeutic Application :

In preclinical trials assessing anti-inflammatory properties, Methyl 3-(oxolan-2-yl)propanoate demonstrated efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Further studies are warranted to explore its mechanisms and optimize formulations for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.